molecular formula C2H4NOSi B13798132 Acetamidosilane

Acetamidosilane

Cat. No.: B13798132
M. Wt: 86.14 g/mol
InChI Key: OPQKHIDGIUXNHE-UHFFFAOYSA-N
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Description

Acetamidosilane, also known as Acetamide, N-silyl-, is a chemical compound with the molecular formula C2H7NOSi and a molar mass of 89.17 g/mol This compound is characterized by the presence of an acetamide group bonded to a silicon atom, making it a unique organosilicon compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamidosilane typically involves the reaction of acetamide with a silicon-containing reagent. One common method is the reaction of acetamide with chlorosilanes under controlled conditions. For example, acetamide can react with trimethylchlorosilane in the presence of a base such as pyridine to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamidosilane can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert this compound to simpler silane derivatives.

    Substitution: The silicon atom in this compound can participate in substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorosilanes are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

Acetamidosilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetamidosilane involves its interaction with molecular targets through its silicon and acetamide groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties. The specific pathways and molecular targets depend on the context of its application, such as catalysis or material synthesis.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetamide: Similar in structure but with different functional groups.

    N,N-Dimethylacetamide: Contains an acetamide group but lacks the silicon atom.

    Silicon Tetrachloride: A silicon-containing compound with different reactivity.

Uniqueness

Acetamidosilane is unique due to the presence of both acetamide and silicon in its structure, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes makes it valuable in research and industrial applications.

Properties

Molecular Formula

C2H4NOSi

Molecular Weight

86.14 g/mol

InChI

InChI=1S/C2H4NOSi/c1-2(4)3-5/h1H3,(H,3,4)

InChI Key

OPQKHIDGIUXNHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N[Si]

Origin of Product

United States

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